BenchChemオンラインストアへようこそ!

(1R,2S)-cyclopentane-1,2-dicarboxamide

Thermal Analysis Solid-State Chemistry Isomer Differentiation

(1R,2S)-cyclopentane-1,2-dicarboxamide (CAS 13195-85-2) is a chiral, cis-configured alicyclic dicarboxamide with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol. It features a five-membered cyclopentane ring bearing two carboxamide groups in a cis orientation, creating a rigid, stereodefined scaffold with two hydrogen-bond donor and two acceptor sites.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 13195-85-2
Cat. No. B3231367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-cyclopentane-1,2-dicarboxamide
CAS13195-85-2
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)N)C(=O)N
InChIInChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)/t4-,5+
InChIKeyMLNHEBAJXZVWER-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-Cyclopentane-1,2-dicarboxamide (CAS 13195-85-2): A Cis-Constrained Chiral Dicarboxamide Scaffold for Specialized Procurement


(1R,2S)-cyclopentane-1,2-dicarboxamide (CAS 13195-85-2) is a chiral, cis-configured alicyclic dicarboxamide with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol [1]. It features a five-membered cyclopentane ring bearing two carboxamide groups in a cis orientation, creating a rigid, stereodefined scaffold with two hydrogen-bond donor and two acceptor sites [1]. This compound is structurally distinct from its trans isomer and other regioisomeric dicarboxamides, making it a valuable chiral building block in medicinal chemistry, asymmetric synthesis, and pharmaceutical intermediate applications [2].

Why Generic Substitution Fails for (1R,2S)-Cyclopentane-1,2-dicarboxamide: The Critical Role of Cis-Stereochemistry and Regiochemistry


Generic substitution among cyclopentane dicarboxamide isomers is not feasible due to profound differences in physicochemical properties, hydrogen-bonding capacity, and biological recognition driven by stereochemistry and amide group positioning. The cis-(1R,2S) configuration imposes a specific spatial orientation of the two carboxamide groups that cannot be replicated by the trans isomer, the 1,3-regioisomer, or acyclic diamide analogs [1]. These structural differences manifest in divergent melting points, proton affinities, and conformational preferences, which directly impact solid-state handling, formulation compatibility, and molecular recognition events in drug design [1][2]. For procurement decisions, selecting the incorrect isomer or regioisomer would yield a compound with fundamentally different hydrogen-bond donor/acceptor geometry, leading to altered binding affinities and potentially failed synthetic campaigns.

Quantitative Differentiation of (1R,2S)-Cyclopentane-1,2-dicarboxamide Against Its Closest Analogs


Melting Point Divergence Between Cis and Trans Isomers Enables Solid-Form Differentiation

The cis-(1R,2S) isomer exhibits a markedly lower melting point compared to the trans isomer, facilitating unambiguous identity verification and solid-form selection. The cis isomer melts at 85–87 °C (reported for cyclopentane-1,2-dicarboxamide, consistent with the cis configuration) , whereas the trans isomer (trans-DL-1,2-cyclopentanedicarboxamide) exhibits a melting point of 318 °C [1]. This 231–233 °C differential provides a straightforward, quantifiable metric for distinguishing between cis and trans batches in quality control and procurement workflows.

Thermal Analysis Solid-State Chemistry Isomer Differentiation

Proton Affinity Exclusion of Cis Isomer Demonstrates Unique Hydrogen-Bonding Constraints

In a systematic study of proton affinities (PA) across all cyclopentane dicarboxamide isomers (3–7), Witt et al. (2003) explicitly excluded cis-cyclopentane-1,2-dicarboxamide from the analysis because its conformation cannot accommodate a stable intramolecular proton bridge [1]. By contrast, other isomers and the trans-1,2-isomer exhibited measurable proton affinity enhancements (ΔPA) attributed to proton bridge formation or ion-dipole stabilization. For context, the related trans-configured cyclopentane-1,2-dicarboxamide derivatives show PA values in the range of ~920–938 kJ mol⁻¹ for secondary and tertiary amide analogs, while the cis isomer's PA could not be determined by the standard kinetic method due to its inability to form a proton-bridged conformation [1].

Proton Affinity Hydrogen Bonding Mass Spectrometry Conformational Analysis

Stereochemical Purity as a Key Procurement Criterion for Chiral Building Block Applications

The (1R,2S) configuration defines a specific enantiomer with two defined stereocenters, distinguishing it from the racemic cis mixture, the (1S,2R) enantiomer, and the trans enantiomers. In pharmaceutical intermediate applications, enantiomeric purity is critical; the (1R,2S) enantiomer is utilized as a chiral building block for the synthesis of complex molecules [1]. While direct quantitative enantiomeric excess (ee) specifications are vendor-dependent, the procurement value of the (1R,2S) enantiomer over the racemate lies in its ability to be directly incorporated into asymmetric syntheses without requiring additional chiral resolution steps, thereby reducing synthetic step count and improving overall yield.

Chiral Purity Enantiomeric Excess Stereochemistry Medicinal Chemistry

Distinct Application Profile: Cis Isomer as a Research Scaffold vs. Trans Isomer as a Gliclazide Intermediate

The trans isomer of cyclopentane-1,2-dicarboxamide is a well-established intermediate in the synthesis of the antidiabetic drug gliclazide, with a reported melting point of 318 °C and defined synthetic utility [1]. In contrast, the cis-(1R,2S) isomer is preferentially utilized in research settings as a chiral building block for the synthesis of novel molecular entities, including potential kinase inhibitors and protease antagonists . This divergent application profile—commodity pharmaceutical intermediate vs. specialized research scaffold—directly informs procurement decisions: the cis isomer is the appropriate choice for discovery-phase programs requiring stereochemical diversity, while the trans isomer serves large-scale generic drug manufacturing.

Pharmaceutical Intermediates Drug Synthesis Gliclazide Chiral Building Block

Rigid Cyclic Scaffold vs. Flexible Acyclic Diamide: Conformational Restriction as a Design Principle

The cyclopentane ring in (1R,2S)-cyclopentane-1,2-dicarboxamide imposes significant conformational constraints compared to acyclic diamide analogs such as succinic diamide (BPBTS) [1]. In the development of sodium channel blockers, replacement of the flexible succinic diamide linker with the rigid 1,2-trans-cyclopentane dicarboxamide scaffold was well tolerated and led to potent compounds with affinities of 0.18–0.25 μM for hNav1.8 and hNav1.7 [1]. This class-level evidence demonstrates that cyclopentane-based dicarboxamides offer a privileged scaffold geometry for target binding that acyclic analogs cannot replicate. The cis isomer provides an alternative spatial presentation of the two amide groups, potentially accessing distinct binding modes not achievable with the trans scaffold [2].

Conformational Restriction Drug Design Scaffold Rigidity Bioisostere

Procurement-Relevant Application Scenarios for (1R,2S)-Cyclopentane-1,2-dicarboxamide


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The (1R,2S) configuration provides two defined stereocenters, enabling direct incorporation into asymmetric synthetic routes without additional resolution steps. This compound is used as a chiral building block in the synthesis of complex molecular architectures, including potential kinase inhibitors and protease antagonists [1]. Procurement of the enantiopure (1R,2S) form is essential for programs where stereochemical outcome determines biological activity.

Scaffold for Fragment-Based Drug Design Targeting Ion Channels

The cyclopentane dicarboxamide scaffold has been validated in sodium channel blocker programs, with trans-configured derivatives achieving Ki = 180 nM (Nav1.8) and IC50 values of 0.18–0.25 μM (hNav1.7, hNav1.8) [2]. The cis isomer offers a geometrically distinct presentation of the two amide pharmacophores, enabling exploration of alternative binding modes in ion channel drug discovery.

Physicochemical Probe for Hydrogen-Bonding Studies

The unique inability of cis-cyclopentane-1,2-dicarboxamide to form an intramolecular proton bridge, in contrast to all other cyclopentane dicarboxamide isomers, makes it a valuable tool compound for studying hydrogen-bonding phenomena in gas-phase and solution chemistry [3]. This property can be exploited in supramolecular chemistry and crystal engineering research.

Reference Standard for Isomer Differentiation in Quality Control

The large melting point differential (Δ ~231–233 °C) between the cis isomer (85–87 °C) and the trans isomer (318 °C) provides a straightforward, low-cost method for identity confirmation and isomer purity assessment in quality control laboratories [1]. This is particularly valuable for ensuring that the correct isomer has been procured for sensitive synthetic applications.

Quote Request

Request a Quote for (1R,2S)-cyclopentane-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.